molecular formula C4H8N2OS B13203922 2-Amino-N-ethyl-2-thioxoacetamide

2-Amino-N-ethyl-2-thioxoacetamide

Katalognummer: B13203922
Molekulargewicht: 132.19 g/mol
InChI-Schlüssel: RLYBUVDWOWNEFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Amino-N-ethyl-2-thioxoacetamide involves several steps. One common synthetic route includes the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then treated with chloroacetic acid to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

2-Amino-N-ethyl-2-thioxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-ethyl-2-thioxoacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-N-ethyl-2-thioxoacetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylase (HDAC) activity, which plays a role in regulating gene expression . This inhibition can lead to changes in the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Amino-N-ethyl-2-thioxoacetamide can be compared with other similar compounds, such as:

    2-Amino-N-ethylacetamide: Lacks the thioxo group, which may result in different chemical and biological properties.

    2-Amino-N-ethyl-2-methylpropanamide hydrochloride:

    Benzenesulfonanilide, 2-amino-N-ethyl-: Features a benzenesulfonyl group, which significantly alters its chemical behavior and uses.

The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

Molekularformel

C4H8N2OS

Molekulargewicht

132.19 g/mol

IUPAC-Name

2-amino-N-ethyl-2-sulfanylideneacetamide

InChI

InChI=1S/C4H8N2OS/c1-2-6-4(7)3(5)8/h2H2,1H3,(H2,5,8)(H,6,7)

InChI-Schlüssel

RLYBUVDWOWNEFH-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.